molecular formula C7H13NO B13161724 1-Amino-1-cyclopropylbutan-2-one

1-Amino-1-cyclopropylbutan-2-one

Cat. No.: B13161724
M. Wt: 127.18 g/mol
InChI Key: MHCDXCDUHMGWJL-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylbutan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is a cyclopropyl derivative of butanone, featuring an amino group attached to the first carbon and a cyclopropyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-cyclopropylbutan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Amino-1-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropyl group provides conformational rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-cyclopropylbutan-2-one is unique due to its combination of an amino group and a cyclopropyl group attached to a butanone backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-amino-1-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c1-2-6(9)7(8)5-3-4-5/h5,7H,2-4,8H2,1H3

InChI Key

MHCDXCDUHMGWJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1CC1)N

Origin of Product

United States

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